molecular formula C8H14N4O B13301693 2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

Cat. No.: B13301693
M. Wt: 182.22 g/mol
InChI Key: HOFDDGKTIYNQFQ-UHFFFAOYSA-N
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Description

2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a nitrogen-containing heterocyclic compound.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is unique due to its specific structural features and biological activities. Unlike its similar compounds, it has shown significant potential in enzyme inhibition and anticancer activity .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(3-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)ethanol

InChI

InChI=1S/C8H14N4O/c9-7-4-11-12-5-6(1-2-13)3-10-8(7)12/h4,6,10,13H,1-3,5,9H2

InChI Key

HOFDDGKTIYNQFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C(=C(C=N2)N)N1)CCO

Origin of Product

United States

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